5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid
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Overview
Description
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound also features a methoxyphenyl group and a phenyl group attached to the pyrazole ring, as well as a pentanoic acid moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The resulting pyrazole derivative is further reacted with a suitable acylating agent to introduce the pentanoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the cyclization and acylation steps .
Chemical Reactions Analysis
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in metabolic pathways, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its anti-inflammatory and anticancer activities. It has shown promise in preclinical studies as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt metabolic pathways and lead to various biological effects. The compound’s methoxyphenyl and phenyl groups play a crucial role in its binding affinity and specificity towards the target enzymes .
Comparison with Similar Compounds
5-[5-(4-Methoxy-phenyl)-3-phenyl-4,5-dihydro-pyrazol-1-yl]-5-oxo-pentanoic acid can be compared with other similar compounds, such as:
5-(4-Methoxyphenyl)-1H-indole: This compound also contains a methoxyphenyl group but has an indole ring instead of a pyrazole ring. It exhibits different biological activities and enzyme inhibition profiles.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and shows distinct chemical and biological properties compared to the pyrazole derivative.
4-Methoxyphenylboronic acid: This compound contains a methoxyphenyl group attached to a boronic acid moiety. .
Properties
Molecular Formula |
C21H22N2O4 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
5-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O4/c1-27-17-12-10-16(11-13-17)19-14-18(15-6-3-2-4-7-15)22-23(19)20(24)8-5-9-21(25)26/h2-4,6-7,10-13,19H,5,8-9,14H2,1H3,(H,25,26) |
InChI Key |
SFOISNSYBJHMMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CCCC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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